2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Overview
Description
2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE is a complex organic compound featuring a pyrrolidine ring and a hexahydrocinnolinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE typically involves the following steps:
Formation of Pyrrolidin-2-one: This can be achieved through the reduction of succinimide or by treating gamma-butyrolactone with ammonia or primary amines.
Cyclization: The intermediate is cyclized in a high boiling immiscible organic solvent to form the hexahydrocinnolinone core.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using readily available raw materials and safe, scalable reaction conditions. The process typically includes the use of high boiling solvents and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the hexahydrocinnolinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: High boiling organic solvents like toluene or xylene.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar structural features but less complex biological activity.
2-(2-Oxopyrrolidin-1-yl)acetamide: Known for its psychotropic and cerebroprotective effects.
Pyrrolidin-2,5-diones: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE stands out due to its unique combination of a pyrrolidine ring and a hexahydrocinnolinone core, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H19N3O2 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C14H19N3O2/c18-13-9-11-5-1-2-6-12(11)15-17(13)10-14(19)16-7-3-4-8-16/h9H,1-8,10H2 |
InChI Key |
KZDGEAOGNOBNAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCCC3 |
Origin of Product |
United States |
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